4-シアノ-2-(ピロリジン-3-イルオキシ)ピリジン

説明

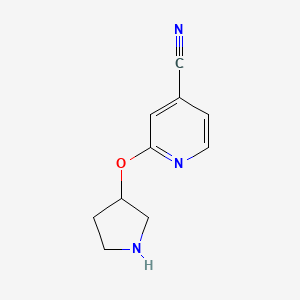

2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

私は、4-シアノ-2-(ピロリジン-3-イルオキシ)ピリジンの科学研究における用途について調査を行いました。以下に、それぞれ詳細なセクションを備えた6つの異なる用途を示します。

糖尿病の管理

4-シアノ-2-(ピロリジン-3-イルオキシ)ピリジンに類似した化合物は、血糖値を低下させることが示されており、高血糖血漿を伴う疾患の予防と治療に役立つ可能性があります。 これには、高血糖症、1型糖尿病、肥満による糖尿病、糖尿病性脂質異常症、高トリグリセリド血症、インスリン抵抗性、耐糖能異常、高脂血症、心血管疾患、および高血圧などの状態が含まれます .

抗菌活性

創薬におけるピロリジン骨格は、抗菌活性に関連付けられています。 構造活性相関(SAR)調査によると、N'置換基とフェニル置換基の変異は、抗菌活性を影響を与える可能性があります .

化学合成

この化合物は購入可能であり、さまざまな研究目的の化学合成における出発物質または中間体として使用できます .

抗糖尿病の可能性

関連するピロロピリミジン化合物は、そのin vitro抗糖尿病の可能性のために設計および合成されてきました。 その有効性は、多くの場合、分子ドッキングと分子動力学(MD)モデリングによるメカニズム的相関を通じて評価されます .

生物活性

2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile is a heterocyclic compound characterized by its unique structural features, including a pyridine ring, a pyrrolidin-3-yloxy moiety, and a nitrile functional group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and drug development.

Chemical Structure and Properties

The molecular structure of 2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile can be described as follows:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Pyrrolidin-3-yloxy Moiety : A five-membered ring containing nitrogen that enhances the compound's biological activity.

- Nitrile Group : A carbon atom triple-bonded to a nitrogen atom, which can influence the compound's reactivity and interaction with biological targets.

Research indicates that 2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile interacts with specific molecular targets such as enzymes and receptors, modulating their activity. Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical targets in anti-inflammatory drug development. The binding affinity and interaction dynamics with these targets require further exploration to fully understand its therapeutic potential.

Pharmacological Investigations

- Anti-inflammatory Potential : The compound has been explored for its ability to inhibit COX enzymes, which play a significant role in inflammation. Similar compounds have shown promising anti-inflammatory effects, suggesting that 2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile may exhibit similar properties.

- Anticonvulsant Properties : Analogues of this compound have been investigated for anticonvulsant activity, indicating potential applications in treating epilepsy and other neurological disorders.

Structure–Activity Relationship (SAR)

The SAR studies highlight the importance of specific structural components in enhancing biological activity. For instance, modifications to the pyrrolidine ring or the introduction of different substituents can significantly influence the potency of the compound against various biological targets. Table 1 summarizes some relevant SAR findings related to pyridine and pyrrolidine derivatives.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-(Pyrrolidin-3-yloxy)pyridine | Pyridine with pyrrolidine | Potential COX inhibitor |

| 2-(Pyrrolidin-3-yloxy)pyrimidine | Pyrimidine instead of pyridine | Enhanced anticancer activity |

| 4-Methoxy-2-(pyrrolidin-3-yloxy)benzene | Benzene ring | Different electronic properties |

Case Studies

Recent studies have demonstrated the efficacy of related compounds in various biological assays:

- Anti-inflammatory Activity : In vitro assays showed that certain derivatives exhibited significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Cancer Research : Compounds structurally similar to 2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile have been tested against cancer cell lines, revealing cytotoxic effects and apoptosis induction in models such as FaDu hypopharyngeal tumor cells .

特性

IUPAC Name |

2-pyrrolidin-3-yloxypyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-6-8-1-4-13-10(5-8)14-9-2-3-12-7-9/h1,4-5,9,12H,2-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPZESOQPFQUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。